1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate
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Overview
Description
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is an organic compound characterized by its unique structure, which includes a diazonium group attached to a phenyl ring substituted with benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate typically involves the diazotization of 1-[3,5-Bis(benzyloxy)phenyl]ethanone. The process begins with the preparation of 1-[3,5-Bis(benzyloxy)phenyl]ethanone through the reaction of 3,5-dibenzyloxyacetophenone with appropriate reagents . The diazotization is then carried out using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, through substitution reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides, water, or amines in the presence of copper(I) chloride as a catalyst.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Reduction Reactions: Sodium sulfite or stannous chloride in acidic conditions.
Major Products:
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of azo compounds.
Materials Science: The compound is used in the development of advanced materials, including dyes and pigments.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-[3,5-Bis(benzyloxy)phenyl]ethanone: A precursor in the synthesis of the diazonium compound.
1-[3,5-Bis(benzyloxy)phenyl]acetone: Another related compound with similar structural features.
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one:
Uniqueness: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
52144-91-9 |
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Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-diazoethanone |
InChI |
InChI=1S/C22H18N2O3/c23-24-14-22(25)19-11-20(26-15-17-7-3-1-4-8-17)13-21(12-19)27-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
WGJQNGJQCNDVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)C=[N+]=[N-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
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